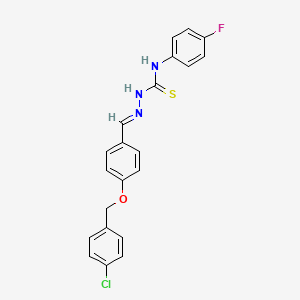
N,N-diethyl-4-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-oxopentanamide: is an organic compound with the molecular formula C9H17NO2 . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-oxopentanamide typically involves the condensation of carboxylic acids and amines . One common method is the direct amidation reaction using titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures (around 85°C). This method provides moderate to excellent yields and high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of activated carboxylic acid derivatives such as acid chlorides or anhydrides, which react with diethylamine to form the desired amide. This approach allows for efficient large-scale production with high yields .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethyl-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide to amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N-diethyl-4-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-dimethyl-4-oxopentanamide: This compound has similar structural features but with methyl groups instead of ethyl groups.
N,N-diethyl-3-oxopentanamide: Similar structure with a different position of the carbonyl group.
Uniqueness: N,N-diethyl-4-oxopentanamide is unique due to its specific ethyl substituents and the position of the carbonyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
6946-94-7 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N,N-diethyl-4-oxopentanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-10(5-2)9(12)7-6-8(3)11/h4-7H2,1-3H3 |
Clé InChI |
VDRYTURBQHVHLA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)


![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)
![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)
![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)
